molecular formula C16H16O4 B176704 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid CAS No. 178306-51-9

2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid

Cat. No. B176704
M. Wt: 272.29 g/mol
InChI Key: RQJWOLFMWKZKCJ-UHFFFAOYSA-N
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Description

“2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid” is a crystalline form of the pyrimidine derivative . This compound has been shown to have antiplatelet properties and is currently being developed as an antithrombotic agent . It is a highly selective ETA receptor antagonist that can block the binding of ET and ETA, thereby blocking ETA-mediated pulmonary vasoconstriction and smooth muscle cell proliferation .


Synthesis Analysis

“2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid” is used as a reactant in the preparation of mixed endothelin A and endothelin B selective receptor antagonist (dimethylpyrimidinyloxy)diphenylpropionic acids .


Molecular Structure Analysis

The molecular formula of “2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid” is C16H16O4 . The InChI code is 1S/C16H16O4/c1-20-16(14(17)15(18)19,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14,17H,1H3,(H,18,19) . The canonical SMILES is COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)O .


Chemical Reactions Analysis

“2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid” is used as a reactant in the preparation of mixed endothelin A and endothelin B selective receptor antagonist (dimethylpyrimidinyloxy)diphenylpropionic acids .


Physical And Chemical Properties Analysis

The molecular weight of “2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid” is 272.29 g/mol . The XLogP3-AA is 2 . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass is 272.10485899 g/mol . The monoisotopic mass is also 272.10485899 g/mol . The topological polar surface area is not available .

Scientific Research Applications

1. Use as a Synthetic Intermediate in Pharmaceutical Research

  • Summary of Application: This compound is a key synthetic intermediate of ambrisentan , which is a highly selective Endothelin-A (ET A) receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH) .
  • Results or Outcomes: The outcome of using this compound as a synthetic intermediate is the production of ambrisentan, a drug used for treating PAH .

2. Use as a Reactant in the Preparation of Endothelin Receptor Antagonists

  • Summary of Application: This compound is used as a reactant in the preparation of mixed endothelin A and endothelin B selective receptor antagonist (dimethylpyrimidinyloxy)diphenylpropionic acids .
  • Results or Outcomes: The outcome of using this compound as a reactant is the production of mixed endothelin A and endothelin B selective receptor antagonists .

3. Use as a Reactant in the Preparation of Endothelin Receptor Antagonists

  • Summary of Application: This compound is used as a reactant in the preparation of mixed endothelin A and endothelin B selective receptor antagonist (dimethylpyrimidinyloxy)diphenylpropionic acids .
  • Results or Outcomes: The outcome of using this compound as a reactant is the production of mixed endothelin A and endothelin B selective receptor antagonists .

Future Directions

The compound is currently being developed as an antithrombotic agent . It is also used as a reactant in the preparation of mixed endothelin A and endothelin B selective receptor antagonist (dimethylpyrimidinyloxy)diphenylpropionic acids . These applications suggest potential future directions in the development of new therapeutics.

properties

IUPAC Name

2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-20-16(14(17)15(18)19,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14,17H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJWOLFMWKZKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432321
Record name 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid

CAS RN

178306-51-9
Record name 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178306-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178306519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-3-METHOXY-3,3-DIPHENYLPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GB74Y4JTK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

91.11 g (0.5 mol) of benzophenone and 45.92 g (0.85 mol) of sodium methoxide were suspended in 150 ml of methyl tert-butyl ether (MTB) at room temperature. After cooling to −100° C., 92.24 g (0.85 mol) of methyl chloroacetate were added in such a way that the internal temperature rose to 40° C. while continuing to cool in a bath at −10° C. The mixture was then stirred without cooling at the autogenous temperature for one hour. After addition of 250 ml of water and brief stirring, the aqueous phase was separated off. The MTB phase was washed with 250 ml of dilute sodium chloride solution. After the solvent had been changed to methanol (250 ml), a solution of 1 g of p-toluenesulfonic acid in 10 ml of methanol was added at room temperature. The mixture was stirred at autogenous temperature for one hour and then heated to reflux. While distilling out the methanol, 400 g of a 10% strength sodium hydroxide solution was added dropwise, and finally 60 ml of water were added. The methanol was distilled out until the bottom temperature reached 97° C. After cooling to 55° C., 190 ml of MTB were added and the mixture was acidified to pH 2 with about 77 ml of concentrated HCl. After cooling to room temperature, the aqueous phase was separated off and the organic phase was concentrated by distilling out 60 ml of MTB. The product was crystallized by adding 500 ml of heptane and slowly cooling to room temperature. The coarsely crystalline solid was filtered off with suction, washed with heptane and dried to constant weight in a vacuum oven at 40° C.
Quantity
91.11 g
Type
reactant
Reaction Step One
Quantity
45.92 g
Type
reactant
Reaction Step Two
Quantity
92.24 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

R(+)-phenyl ethyl amine (11.12 grams) was added to a solution of 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (25 grams) and chloroform (25 ml) at 40° C. and stirred for 30 minutes. The reaction mixture was cooled, and the solid obtained was filtered and washed with chloroform. Ethyl acetate (50 ml) and water (50 ml) was added to the obtained solid and then the reaction mixture was acidified with concentrated hydrochloric acid. The layers were separated and the aqueous layer extracted with ethyl acetate. The solvent from combined organic layer was distilled off completely under reduced pressure at below 60° C. The obtained residue was dissolved in toluene (30 ml) at 60-70° C. and then cooled to 25-30° C. The solid was filtered, washed with toluene and then dried to get the title compound.
[Compound]
Name
R(+)-phenyl ethyl amine
Quantity
11.12 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
NR Ramisetti, R Kuntamukkala - New Journal of Chemistry, 2014 - pubs.rsc.org
The current study reports the characterization of degradation products of ambrisentan by liquid chromatography-tandem mass spectrometry, and development and validation of a stability…
Number of citations: 24 pubs.rsc.org
PJ Rani, C Vishnuvardhan, RD Nimbalkar… - … of Pharmaceutical and …, 2018 - Elsevier
The focus of the present study is on in vitro and in vivo metabolite identification of ambrisentan (AMBR) a selective endothelin type – A (ETA) receptor antagonist using quadruple time-of…
Number of citations: 5 www.sciencedirect.com
R Gupta, RG Gonnade, AV Bedekar - ChemistrySelect, 2020 - Wiley Online Library
Optically active roof shape derivatives of benzyl amines were synthesized and screened as chiral solvating agents for the study of molecular recognition of chiral compounds by NMR …
R Gupta, RG Gonnade, AV Bedekar - The Journal of Organic …, 2016 - ACS Publications
Optically active roof-shape amines were prepared and scanned as chiral solvating agents to study molecular recognition of acids by NMR analysis. Three types of amines were studied …
Number of citations: 20 pubs.acs.org
M Nazeerunnisa, L Garikapati… - Malaysian Journal of …, 2015 - ukm.my
A stability-indicating reversed phase high-performance liquid chromatographic (RP-HPLC) method was developed for quantitative determination of ambrisentan and its potential related …
Number of citations: 4 www.ukm.my
S Rádl - Education, 1978 - researchgate.net
ARE GENERICS ONLY A COPY_AND_PASTE PRODUCTS? Stanislav Rádl Zentiva–A Sanofi Company, U kabelovny 130, 102 37 Prague, Czech Republic Generic drugs …
Number of citations: 2 www.researchgate.net
WD Feng, SM Zhuo, FL Zhang - Journal of Pharmaceutical and Biomedical …, 2019 - Elsevier
Ambrisentan is a highly selective endothelin-A receptor antagonist for the treatment of pulmonary arterial hypertension (PAH). The analysis of the process-related impurities will help not …
Number of citations: 7 www.sciencedirect.com
RA Gupta - 2020 - search.proquest.com
Synthesis and Study of Conformationally Twisted Molecules and Chiral Roof Shape Amines Thesis submitted to The Maharaja Sayajirao University of Baroda For the degree of …
Number of citations: 0 search.proquest.com

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